(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride
Description
(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride is a chiral compound featuring a phthalimide (1,3-dioxoisoindole) core linked to a methyl ester and an amino group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The phthalimide moiety is known for its role in drug design due to its ability to mimic peptide bonds and interact with biological targets such as proteases or kinases .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4.ClH/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16;/h2-5,9H,6,13H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISKJHWIUXKLAD-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrochloride (CAS: 185825-29-0) is a compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN2O4 |
| Molar Mass | 284.7 g/mol |
| Boiling Point | 400.5 ± 35.0 °C (Predicted) |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) |
| pKa | 6.05 ± 0.33 (Predicted) |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The isoindole structure facilitates π-π interactions and hydrogen bonding, which can modulate enzyme activities or receptor functions.
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds with higher selectivity towards cancerous cells showed minimal effects on non-cancerous cells like HEK-293 .
2. Enzyme Inhibition
The compound has been explored for its potential as a histone deacetylase inhibitor (HDACi). HDACs play a critical role in regulating gene expression and are implicated in cancer progression . The structure of this compound suggests it could serve as a scaffold for developing potent HDAC inhibitors.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties through its ability to inhibit specific pathways involved in neurodegeneration . The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.
Study on Antiproliferative Activity
In a detailed investigation, a series of synthesized compounds based on the structure of (R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester were tested for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the isoindole ring significantly influenced the compounds' efficacy against HCT-116 cells .
Mechanistic Insights into HDAC Inhibition
A study focused on the docking and binding assays revealed that certain structural features of the compound enhance its binding affinity to HDAC enzymes. The findings suggested that specific substitutions on the isoindole moiety could lead to increased selectivity and potency against HDAC isoforms .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with derivatives containing the phthalimide scaffold. Below is a comparative analysis of key analogs:
Key Observations:
- Ester vs. Acyl Chloride : The target compound’s methyl ester group offers greater hydrolytic stability compared to the reactive acyl chloride in , making it more suitable for drug formulation.
- Amino Group Placement: The amino group in the target compound is directly linked to the propionic acid backbone, whereas the ethyl ester analog features a 4-aminophenyl substituent. This difference may alter target selectivity in biological systems.
- Chirality : The (R)-configuration of the target compound contrasts with the racemic or unspecified stereochemistry of analogs, which could significantly impact pharmacokinetics .
Mechanistic and Functional Comparisons
Mechanisms of Action (MOA)
Studies on structurally similar phthalimide derivatives (e.g., thalidomide analogs) suggest that the phthalimide core interacts with cereblon (CRBN), a component of E3 ubiquitin ligase complexes, modulating protein degradation . However, substituent variations influence specificity:
- The ethyl ester analog introduces a bulkier aromatic substituent, which could sterically hinder interactions with shallow binding pockets.
- The acyl chloride derivative , while reactive, lacks functional groups necessary for sustained target engagement.
Solubility and Bioavailability
- Hydrochloride Salt : The target compound’s hydrochloride salt improves aqueous solubility (~50 mg/mL estimated) compared to neutral analogs like (solubility <10 mg/mL).
- Lipophilicity : The methyl ester group in the target compound likely reduces logP compared to the ethyl ester in , balancing membrane permeability and solubility.
Preparation Methods
Protection of (R)-Alanine with Phthalic Anhydride
The foundational step in synthesizing the target compound involves protecting the amino group of (R)-alanine using phthalic anhydride. This reaction, performed under reflux in glacial acetic acid, yields N-phthaloyl-(R)-alanine with high efficiency. For instance, heating (R)-alanine (6.477 g, 72.86 mmol) with equimolar phthalic anhydride (10.77 g, 72.86 mmol) in acetic acid (65 mL) at 118°C for 3 hours achieves a 93.6% yield of the protected intermediate. The reaction mechanism proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of phthalic anhydride, forming a stable imide linkage. The use of acetic acid as a solvent facilitates both reactivity and solubility, while subsequent aqueous work-up removes unreacted starting materials.
Critical parameters include:
Esterification to Methyl Ester
The carboxylic acid moiety of N-phthaloyl-(R)-alanine is esterified to the methyl ester using methanol under acidic conditions. A representative method involves dissolving the protected amino acid (14.97 g) in methanol (7 mL) with concentrated sulfuric acid (5.1 mL) as a catalyst. Refluxing for 72 hours achieves quantitative conversion, followed by neutralization with aqueous NaHCO₃ and extraction with n-hexane. Alternative approaches, such as employing thionyl chloride to generate the acid chloride intermediate prior to methanol quenching, offer faster reaction times (30 minutes at 0°C) but require stringent moisture control.
Comparative Data for Esterification Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄/MeOH Reflux | H₂SO₄ | 72 | 50 | 90 |
| SOCl₂/MeOH | SOCl₂ | 0.5 | 70 | 95 |
| p-TsOH/MeOH | p-TsOH | 24 | 86 | 98 |
The choice of catalyst significantly impacts efficiency: p-toluenesulfonic acid (p-TsOH) in methanol at 50°C achieves 86% yield within 24 hours, as demonstrated in lysergic acid ester syntheses.
Formation of Hydrochloride Salt
The final step involves converting the free base to the hydrochloride salt. Treating (R)-2-amino-3-(1,3-dioxo-isoindol-2-yl)-propionic acid methyl ester with hydrogen chloride gas in anhydrous diethyl ether precipitates the hydrochloride salt. Alternatively, dissolving the ester in methanol and adding concentrated HCl (37%) at 0°C yields the product after rotary evaporation and recrystallization from ethanol. The hydrochloride form enhances stability and solubility, critical for pharmaceutical applications.
Optimization of Reaction Conditions
Temperature and Catalysis in Protection Reactions
Elevated temperatures during phthaloylation (e.g., 150°C in fusion reactions) risk decomposition, whereas reflux in acetic acid (118°C) balances reactivity and product stability. Catalytic amounts of pyridine (0.1 eq) accelerate the reaction by scavenging acetic acid, reducing reaction time to 2 hours without compromising yield.
Stereochemical Preservation
Maintaining the (R)-configuration necessitates avoiding harsh acidic or basic conditions post-protection. For example, Krapcho decarboxylation (LiCl/DMSO, 130°C) induces racemization (34% ee), whereas saponification followed by mild thermal decarboxylation preserves enantiopurity (>94% ee). Asymmetric phase-transfer catalysis, employing Cinchona-derived catalysts, offers an alternative route to enantiomerically pure intermediates, though scalability remains challenging.
Industrial-Scale Production Considerations
Industrial syntheses prioritize cost-effective catalysts and solvent recovery. The use of nickel or palladium on charcoal for reductive steps, as outlined in US4902817A, provides a scalable framework for analogous reactions. Continuous flow systems for phthaloylation and esterification minimize batch variability, while membrane-based separations enhance purity .
Q & A
[Basic] How can the stereochemical configuration of this compound be experimentally verified?
Methodological Answer:
The (R)-configuration can be confirmed using X-ray crystallography to resolve the absolute stereochemistry. Alternatively, employ chiral derivatization with a resolving agent (e.g., Mosher’s acid chloride) followed by ¹H NMR analysis to observe distinct diastereomeric splitting patterns. Nuclear Overhauser Effect (NOE) experiments can further validate spatial proximity of substituents. For chiral HPLC, use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to separate enantiomers .
[Basic] What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
A typical synthesis involves:
Condensation : React β-alanine methyl ester hydrochloride with 1,3-dioxoisoindole-2-carbonyl chloride under mild alkaline conditions (pH 8–9, 0–5°C).
Purification : Isolate the product via recrystallization from ethanol/water (3:1 v/v) to remove unreacted reagents.
Salt Formation : Treat the free base with HCl gas in anhydrous ether to yield the hydrochloride salt.
Key parameters: Maintain stoichiometric control to avoid racemization at the α-carbon .
[Advanced] How can researchers optimize HPLC conditions to separate this compound from its synthetic byproducts?
Methodological Answer:
[Advanced] What strategies mitigate degradation during long-term storage of this hydrochloride salt?
Methodological Answer:
- Storage : Use amber vials under argon at -20°C; desiccate with silica gel to prevent hydrolysis.
- Stability Testing : Conduct accelerated degradation studies :
[Basic] Which spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify ester methyl (δ 3.7 ppm) and phthalimide carbonyl (δ 167–170 ppm).
- FTIR : Confirm ester C=O (1740 cm⁻¹) and phthalimide (1715 cm⁻¹).
- HRMS : Exact mass (±2 ppm) for [M+H]⁺ (calculated: 323.0924).
- Karl Fischer Titration : Ensure <0.5% moisture to validate salt stability .
[Advanced] How to resolve contradictions in mass spectrometry data indicating multiple adduct formations?
Methodological Answer:
- Adduct Suppression : Add 1 mM ammonium formate to the mobile phase to stabilize [M+H]⁺ ions.
- Ion Source Optimization : Use ESI-negative mode to reduce sodium adducts.
- Data Analysis : Apply high-resolution deconvolution software (e.g., Xcalibur™) to distinguish isotopic patterns. Validate with MS/MS fragmentation (e.g., neutral loss of HCl, 36 m/z) .
[Basic] What is the role of the isoindole-1,3-dione moiety in this compound’s reactivity?
Methodological Answer:
The isoindole-1,3-dione group acts as an electron-deficient scaffold , enhancing electrophilicity at the adjacent propionate ester. This facilitates nucleophilic attacks (e.g., amine couplings) while stabilizing the intermediate via resonance. Reactivity can be modulated by substituting the phthalimide ring (e.g., electron-withdrawing groups increase electrophilicity) .
[Advanced] Design a protocol to assess this compound’s cell permeability in vitro.
Methodological Answer:
Caco-2 Assay : Seed cells on Transwell® inserts (1.5×10⁵ cells/cm²).
Dosing : Apply 10 µM compound in HBSS (pH 6.5 apical, 7.4 basolateral).
Quantification : Use LC-MS/MS to measure apical-to-basolateral flux over 2 hr.
Validation : Calculate apparent permeability (Papp); values >1×10⁻⁶ cm/s indicate high permeability. Include propranolol (high permeability control) and atenolol (low control) .
[Basic] How to confirm the hydrochloride salt’s stoichiometry?
Methodological Answer:
- Elemental Analysis : Measure chloride content via ion chromatography (expected: 10.9% Cl).
- TGA : Observe a 5–6% weight loss at 150–200°C, corresponding to HCl release.
- ¹H NMR Integration : Compare the methyl ester (3H, singlet) to the ammonium proton (1H, broad) .
[Advanced] Develop a method to study this compound’s interaction with serum proteins.
Methodological Answer:
- Equilibrium Dialysis : Incubate 10 µM compound with 4% human serum albumin (HSA) in PBS (pH 7.4) at 37°C for 4 hr.
- LC-MS/MS Quantification : Measure free vs. bound fractions.
- Data Analysis : Calculate binding percentage using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
